molecular formula C8H16Cl2O B14419323 1-Chloro-2-(2-chloroethoxy)hexane CAS No. 84761-11-5

1-Chloro-2-(2-chloroethoxy)hexane

Cat. No.: B14419323
CAS No.: 84761-11-5
M. Wt: 199.11 g/mol
InChI Key: DRUJNEJGBFWQME-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-chloroethoxy)hexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of chlorine atoms attached to an alkyl chain, which also contains an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(2-chloroethoxy)hexane can be synthesized through the reaction of 1-chlorohexane with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage between the two reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Solvents and catalysts may be used to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-chloroethoxy)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chloro-2-(2-chloroethoxy)hexane involves its reactivity as an alkyl halide. The chlorine atoms can act as leaving groups, allowing the compound to participate in nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles or bases interacting with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-(2-chloroethoxy)hexane is unique due to its specific structure, which includes both chloro and ethoxy groups. This combination allows it to undergo a variety of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

84761-11-5

Molecular Formula

C8H16Cl2O

Molecular Weight

199.11 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxy)hexane

InChI

InChI=1S/C8H16Cl2O/c1-2-3-4-8(7-10)11-6-5-9/h8H,2-7H2,1H3

InChI Key

DRUJNEJGBFWQME-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCl)OCCCl

Origin of Product

United States

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